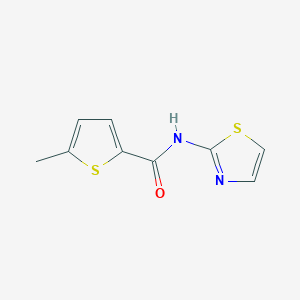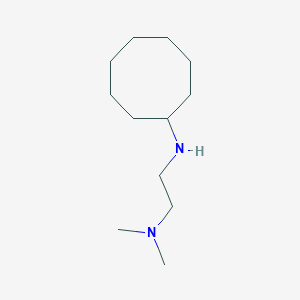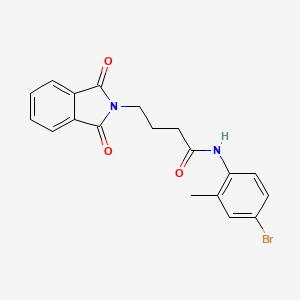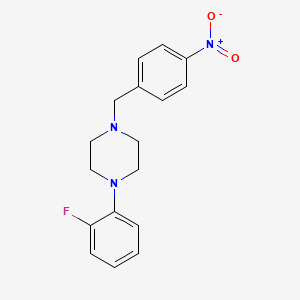![molecular formula C18H22N2O2 B4881216 1-{1-[2-(1-azepanyl)-2-oxoethyl]-1H-indol-3-yl}ethanone](/img/structure/B4881216.png)
1-{1-[2-(1-azepanyl)-2-oxoethyl]-1H-indol-3-yl}ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{1-[2-(1-azepanyl)-2-oxoethyl]-1H-indol-3-yl}ethanone is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is also known by its chemical name, AEKI, and has been studied extensively to determine its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of AEKI is not fully understood. However, it has been suggested that this compound may exert its biological effects by modulating various signaling pathways in the cells.
Biochemical and Physiological Effects:
AEKI has been shown to possess various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and reduce inflammation in the body. Additionally, this compound has been shown to possess antimicrobial activity against various bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
AEKI has several advantages as a research tool. It is easy to synthesize and can be obtained in large quantities. Additionally, this compound is stable and can be stored for long periods of time. However, there are also limitations associated with the use of AEKI in lab experiments. This compound has not been extensively studied in vivo, and its toxicity profile is not well understood.
Zukünftige Richtungen
There are several future directions for the study of AEKI. One potential area of research is the development of new drugs based on the structure of AEKI. Additionally, further studies are needed to determine the toxicity profile of this compound and its potential applications in various fields. Finally, the mechanism of action of AEKI needs to be fully elucidated to better understand its biological effects.
Synthesemethoden
The synthesis of AEKI involves a multi-step process that includes the use of various chemical reagents and solvents. The first step involves the reaction of 1H-indole-3-carbaldehyde with 2-aminocaproic acid to form 1-{1-[2-(1-azepanyl)-2-oxoethyl]-1H-indol-3-yl}propan-2-ol. This intermediate is then treated with acetic anhydride and pyridine to form AEKI.
Wissenschaftliche Forschungsanwendungen
AEKI has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. This compound has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties, making it a potential candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
2-(3-acetylindol-1-yl)-1-(azepan-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-14(21)16-12-20(17-9-5-4-8-15(16)17)13-18(22)19-10-6-2-3-7-11-19/h4-5,8-9,12H,2-3,6-7,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEMKMYCTRLOMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-acetyl-1H-indol-1-yl)-1-(azepan-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-[2-(aminocarbonyl)-1-aziridinyl]-3-phenylpropanoate](/img/structure/B4881135.png)
![N~1~-(2-methoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4881143.png)
![N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(2-methylphenyl)urea](/img/structure/B4881151.png)
![N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B4881152.png)




![N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}benzamide](/img/structure/B4881193.png)

![5-{5-[2-(3,5-dimethyl-4-isoxazolyl)ethyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4881206.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-ethoxybenzamide](/img/structure/B4881221.png)

![N-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-1-cycloheptyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4881243.png)